molecular formula C27H32N6O B2559252 N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 1189483-47-3

N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No. B2559252
CAS RN: 1189483-47-3
M. Wt: 456.594
InChI Key: DEWMYIIEMLASJS-UHFFFAOYSA-N
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Description

“N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a chemical compound. It is related to a series of compounds that have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process typically involves the use of NMR, ESI–MS, and IR for characterization .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a benzisoxazole, a piperazine, and a sulfonyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .

Future Directions

The future directions for research on this compound could include further evaluation of its anti-tubercular activity, as well as investigation of its potential applications in other areas of medicine . Additionally, further studies could be conducted to fully elucidate its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(N-ethylanilino)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-4-32(23-9-6-5-7-10-23)18-8-17-28-27(34)16-15-26-30-29-25-14-13-24(31-33(25)26)22-12-11-20(2)21(3)19-22/h5-7,9-14,19H,4,8,15-18H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWMYIIEMLASJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCC1=NN=C2N1N=C(C=C2)C3=CC(=C(C=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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